4-(Tert-butyl)-3-hydroxybenzaldehyde chemical properties
4-(Tert-butyl)-3-hydroxybenzaldehyde chemical properties
Technical Whitepaper: 4-(Tert-butyl)-3-hydroxybenzaldehyde in Advanced Organic Synthesis
Executive Summary
In the landscape of modern drug development and heterocyclic synthesis, the strategic selection of aromatic building blocks dictates both the efficiency of the synthetic pathway and the pharmacological viability of the final scaffold. 4-(Tert-butyl)-3-hydroxybenzaldehyde is a highly specialized, sterically hindered aromatic aldehyde. This guide provides an in-depth mechanistic analysis of its physicochemical properties, structural dynamics, and its specific application in the ultrasound-assisted multicomponent synthesis of 4H-pyran derivatives.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physical and regulatory profile of 4-(tert-butyl)-3-hydroxybenzaldehyde is the first step in integrating it into scalable synthetic workflows.
Table 1: Quantitative Physicochemical Data
| Parameter | Specification |
| Chemical Name | 4-(tert-butyl)-3-hydroxybenzaldehyde |
| CAS Number | 532966-59-9[1] |
| Molecular Formula | C11H14O2[1] |
| Molecular Weight | 178.23 g/mol [1] |
| Physical State | Solid[2] |
| GHS Hazard Codes | H302, H312, H315, H319, H332, H336[1] |
From a structural perspective, this molecule presents a unique substitution pattern on the benzene ring: an electrophilic aldehyde group at C1, a hydrogen-bond-donating hydroxy group at C3, and a bulky, lipophilic tert-butyl group at C4. This arrangement creates a highly specific electronic environment that directly influences its reactivity in condensation reactions.
Mechanistic Causality in Organic Synthesis
As an Application Scientist, it is critical to look beyond the chemical formula and analyze the electronic causality that governs the molecule's behavior in a reactor.
In multicomponent reactions—such as the Knoevenagel condensation—the rate-limiting step is typically the nucleophilic attack on the aldehyde's carbonyl carbon. The reactivity of 4-(tert-butyl)-3-hydroxybenzaldehyde is heavily modulated by its substituents:
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The tert-Butyl Group (C4): Positioned para to the aldehyde, this bulky group exerts a strong positive inductive (+I) effect, pushing electron density into the aromatic ring. This delocalization extends to the carbonyl carbon, reducing its electrophilicity[3].
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The Hydroxy Group (C3): Positioned meta to the aldehyde, its positive mesomeric (+M) effect does not directly conjugate with the carbonyl group, but its inductive electron-withdrawing (-I) effect is overshadowed by the dominant +I effect of the tert-butyl group.
Causality Insight: Because the carbonyl carbon is rendered less electrophilic (electron-rich) compared to electron-deficient analogs (e.g., 4-nitrobenzaldehyde), nucleophilic attack by active methylene compounds like malononitrile is energetically hindered[3]. Consequently, reactions utilizing 4-(tert-butyl)-3-hydroxybenzaldehyde require robust catalytic systems and localized energy input (such as ultrasound cavitation) to overcome the elevated activation energy barrier[3].
Electronic and steric effects modulating the reactivity of the aldehyde carbonyl carbon.
Application: Multicomponent Heterocyclic Scaffolding
One of the most valuable applications of 4-(tert-butyl)-3-hydroxybenzaldehyde is its role as a precursor in the one-pot, three-component synthesis of 4H-pyran derivatives [3]. 4H-pyrans are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum antimicrobial, anti-inflammatory, and anticancer properties[3].
To overcome the inherent electronic deactivation of the aldehyde described in Section 2, a bifunctional catalytic system is employed: K2CO3 supported on acid-treated montmorillonite (LD30) [3]. The acidic montmorillonite activates the carbonyl oxygen via hydrogen bonding, while the basic K2CO3 deprotonates the malononitrile to form the reactive nucleophile[3]. Ultrasound irradiation provides localized acoustic cavitation, ensuring rapid mass transfer and high yields despite the steric bulk of the tert-butyl group[3].
Ultrasound-assisted three-component synthesis workflow for 4H-pyran derivatives.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol for the synthesis of 4H-pyran derivatives is designed as a self-validating system. Every phase includes a verification step to confirm reaction progression.
Objective: Synthesis of ethyl 6-amino-4-(4-(tert-butyl)-3-hydroxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate.
Phase 1: Reagent Assembly & Stoichiometry
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Weigh 534.7 mg (3.0 mmol) of 4-(tert-butyl)-3-hydroxybenzaldehyde.
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Weigh 132.1 mg (2.0 mmol) of malononitrile.
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Weigh 260.3 mg (2.0 mmol) of ethyl acetoacetate.
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Combine the reagents in a 25 mL round-bottom flask containing 6.0 mL of an aqueous ethanol mixture (EtOH:H2O, 1:1 v/v)[3].
Phase 2: Catalysis & Ultrasound Irradiation
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Add 100 mg of the pre-prepared heterogeneous catalyst (K2CO3/LD30 montmorillonite) to the flask[3].
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Submerge the flask in an ultrasonic bath maintained at 50 °C.
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Irradiate the mixture for exactly 25 minutes[3].
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Causality Check: The 1.5:1:1 stoichiometry intentionally uses an excess of the sterically hindered aldehyde to drive the equilibrium forward against its reduced electrophilicity[3].
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Phase 3: In-Process Validation
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Halt sonication and perform Thin-Layer Chromatography (TLC) using an EtOAc:Hexane (1:3) eluent system.
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Validation: The disappearance of the malononitrile spot and the emergence of a highly UV-active product spot confirms the successful Knoevenagel-Michael cascade.
Phase 4: Isolation & Post-Reaction Validation
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Cool the reaction mixture to room temperature (20–25 °C)[3].
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Filter the mixture through a sintered glass funnel to recover the solid K2CO3/LD30 catalyst[3]. Wash the filter cake with 2 mL of cold ethanol.
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Concentrate the filtrate under reduced pressure via rotary evaporation[3].
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Recrystallize the crude solid from hot ethanol to yield the pure 4H-pyran derivative[3].
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Validation: Confirm structural integrity via 1H NMR (500 MHz, DMSO-d6) and 13C NMR. Look for the diagnostic singlet of the tert-butyl protons (~1.3 ppm) and the pyran C4 methine proton (~4.5 ppm) to validate ring closure.
Safety, Handling, and Regulatory Compliance
Handling 4-(tert-butyl)-3-hydroxybenzaldehyde requires strict adherence to GHS safety protocols. The compound is classified under Acute Toxicity Category 4 (Oral, Dermal, and Inhalation), meaning systemic exposure must be minimized[1].
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Irritation Hazards: It is a recognized Skin Irritant (Category 2, H315) and Eye Irritant (Category 2A, H319)[1].
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Target Organ Toxicity: Single exposure may cause respiratory irritation and central nervous system depression (STOT SE 3, H336)[1].
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Mandatory PPE: All handling, especially weighing of the dry powder, must be conducted inside a certified Class II fume hood. Operators must wear nitrile gloves (double-gloving recommended), chemical splash goggles, and a standard lab coat.
References
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NextSDS. "4-(tert-butyl)-3-hydroxybenzaldehyde — Chemical Substance Information." NextSDS. URL:[Link]
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Pham, D. D., et al. "Efficient and green synthesis of 4H-pyran derivatives under ultrasound irradiation in the presence of K2CO3 supported on acidic montmorillonite." Phosphorus, Sulfur, and Silicon and the Related Elements, 2017. URL:[Link]
